molecular formula C17H22FN3S2 B4255872 1,4-dithiepan-6-yl{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine

1,4-dithiepan-6-yl{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine

Cat. No. B4255872
M. Wt: 351.5 g/mol
InChI Key: NPDYBWFZIYRKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-dithiepan-6-yl{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine is a chemical compound that belongs to the class of synthetic cannabinoids. It is commonly referred to as AM-2201, and it is a potent agonist of the cannabinoid receptors. This compound has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to produce similar effects to those of natural cannabinoids.

Mechanism of Action

1,4-dithiepan-6-yl{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are primarily found in the central nervous system and the immune system, respectively. Activation of these receptors leads to the release of neurotransmitters and other signaling molecules, which produce various physiological and psychological effects.
Biochemical and Physiological Effects:
The activation of the cannabinoid receptors by 1,4-dithiepan-6-yl{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine produces various biochemical and physiological effects. These effects include pain relief, relaxation, euphoria, improved mood, and decreased anxiety. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,4-dithiepan-6-yl{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine in lab experiments is its ability to produce similar effects to those of natural cannabinoids, without the legal and ethical issues associated with the use of natural cannabinoids. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using this compound in lab experiments is its potential for abuse, which may limit its use in certain research settings.

Future Directions

1,4-dithiepan-6-yl{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine has shown significant potential in various therapeutic applications, and future research is needed to fully explore its potential. Some potential future directions for research include:
1. Further investigation of the analgesic properties of this compound and its potential use in the treatment of chronic pain.
2. Exploration of the potential anti-inflammatory properties of this compound and its use in the treatment of various inflammatory conditions.
3. Investigation of the potential anxiolytic and antidepressant properties of this compound and its use in the treatment of mood disorders.
4. Exploration of the potential neuroprotective properties of this compound and its use in the treatment of various neurological conditions.

Scientific Research Applications

1,4-dithiepan-6-yl{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine has been extensively studied in the scientific community, and it has shown potential therapeutic applications in various fields. One of the most promising applications of this compound is its ability to act as an analgesic, reducing pain in various conditions. Additionally, it has shown potential in the treatment of anxiety, depression, and other mood disorders.

properties

IUPAC Name

N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-1,4-dithiepan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3S2/c1-12(20-15-10-22-6-7-23-11-15)17-9-19-21(13(17)2)16-5-3-4-14(18)8-16/h3-5,8-9,12,15,20H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDYBWFZIYRKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC(=CC=C2)F)C(C)NC3CSCCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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